Tributyl(trifluoroethenyl)stannane

Description

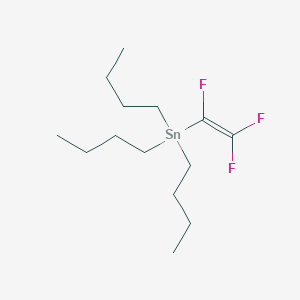

Structure

2D Structure

Properties

IUPAC Name |

tributyl(1,2,2-trifluoroethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2F3.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGPFNBKVNMDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451083 | |

| Record name | Tributyl(trifluoroethenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426-65-9 | |

| Record name | Tributyl(trifluoroethenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(1,2,2-trifluoroethenyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Tributyl Trifluoroethenyl Stannane in Catalytic Reactions

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Reaction

The Stille reaction provides an efficient method for the formation of carbon-carbon bonds. organic-chemistry.org The general transformation involves the coupling of an organostannane (R¹-Sn(Alkyl)₃) with an organic electrophile (R²-X) in the presence of a palladium(0) catalyst. wikipedia.org Tributyl(trifluoroethenyl)stannane serves as the organostin reagent, transferring the trifluoroethenyl group.

General Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comopenochem.org The reaction is initiated by the oxidative addition of an organic halide to the Pd(0) catalyst, followed by the transfer of the organic group from the organostannane in the transmetalation step, and concludes with the reductive elimination of the coupled product, regenerating the Pd(0) catalyst. wikipedia.orgnrochemistry.com

The catalytic cycle commences with the oxidative addition of an organic halide or pseudohalide to a 14-electron palladium(0) complex. wikipedia.orglibretexts.org This step forms a 16-electron palladium(II) species. wikipedia.org The initial product of this concerted addition is a cis-complex, which is in rapid equilibrium with its more thermodynamically stable trans-isomer. wikipedia.orguwindsor.ca For most practical purposes, the subsequent steps are considered to proceed from this trans-complex. uwindsor.ca It has been suggested that anionic ligands can accelerate this step by forming a more nucleophilic palladium species. wikipedia.org

Following oxidative addition, the crucial transmetalation step occurs, where the trifluoroethenyl group is transferred from the tributyltin moiety to the palladium(II) center. wikipedia.orgnrochemistry.com This process displaces the halide or pseudohalide from the palladium complex. libretexts.org The mechanism of this step can vary depending on the specific substrates and reaction conditions. wikipedia.org

Kinetic studies have provided significant insights into the mechanism of the Stille reaction. In many cases, the transmetalation step is found to be the rate-determining step of the catalytic cycle. wikipedia.orgscribd.com The rate of the reaction can be influenced by the nature of the ligands on the palladium catalyst and the solvent. uwindsor.ca For instance, the coupling of 3,5-dichloro-2,4,6-trifluoro-1-iodobenzene with tributyl(vinyl)tin, catalyzed by trans-[Pd(C₆Cl₂F₃)I(AsPh₃)₂], demonstrated a rate law consistent with the transmetalation occurring on the fully ligated palladium complex. uwindsor.ca The reaction rate was found to be inversely dependent on the concentration of the added phosphine (B1218219) ligand, which suggests a mechanism involving ligand dissociation prior to or during the transmetalation. uwindsor.cacapes.gov.br

Table 1: Kinetic Data for the Stille Coupling of 3,5-dichloro-2,4,6-trifluoro-1-iodobenzene and tributyl(vinyl)tin

| Parameter | Value | Conditions |

| Rate Constant (a) | (2.31 ± 0.09) × 10⁻⁵ s⁻¹ | nrochemistry.com = [2a] = 0−0.2 mol L⁻¹, [3a] = 0−0.02 mol L⁻¹, [AsPh₃] = 0−0.07 mol L⁻¹, 322.6 K in THF |

| Constant (b) | (6.9 ± 0.3) × 10⁻⁴ mol L⁻¹ | nrochemistry.com = [2a] = 0−0.2 mol L⁻¹, [3a] = 0−0.02 mol L⁻¹, [AsPh₃] = 0−0.07 mol L⁻¹, 322.6 K in THF |

| ΔH‡obs (THF) | 50 ± 2 kJ mol⁻¹ | nrochemistry.com₀ = wikipedia.org₀ = 0.2 mol L⁻¹, [3a] = 0.01 mol L⁻¹ |

| ΔS‡obs (THF) | −155 ± 7 J K⁻¹ mol⁻¹ | nrochemistry.com₀ = wikipedia.org₀ = 0.2 mol L⁻¹, [3a] = 0.01 mol L⁻¹ |

| ΔH‡obs (Chlorobenzene) | 70.0 ± 1.7 kJ mol⁻¹ | nrochemistry.com₀ = wikipedia.org₀ = 0.2 mol L⁻¹, [3a] = 0.01 mol L⁻¹ |

| ΔS‡obs (Chlorobenzene) | −104 ± 6 J K⁻¹ mol⁻¹ | nrochemistry.com₀ = wikipedia.org₀ = 0.2 mol L⁻¹, [3a] = 0.01 mol L⁻¹ |

Data from Casado, A. L.; Espinet, P. Organometallics 1998, 17, 954–959. capes.gov.br

The transmetalation step in the Stille coupling is often proposed to proceed through an associative mechanism. wikipedia.orguwindsor.ca This pathway involves the coordination of the organostannane to the palladium complex, forming a transient, higher-coordinate intermediate. wikipedia.org One common associative pathway involves a cyclic transition state where the tin atom and the transferring group bridge the palladium center and the leaving group. libretexts.orgcapes.gov.br This mechanism directly produces a cis-[PdR¹R²L₂] complex, which is poised for reductive elimination. uwindsor.ca

Another proposed associative pathway, often referred to as the "open" pathway, involves the coordination of the double bond of the trifluoroethenyl group to the palladium center. wikipedia.orgcsic.es This forms a fleeting pentavalent, 18-electron species, which then undergoes ligand detachment to yield a square planar complex ready for the next step. wikipedia.org Theoretical studies using density functional theory (DFT) have suggested that for vinyl triflates, an open transmetalation pathway is likely. csic.es

Transmetalation of the Trifluoroethenyl Group[6],

Scope of Electrophilic Coupling Partners

The versatility of the Stille reaction is largely defined by the broad range of electrophilic partners that can be coupled with the organostannane.

Aryl and vinyl halides are common electrophiles in Stille coupling reactions. wikipedia.orgmcmaster.ca Vinyl iodides and bromides are frequently used, with iodides generally reacting faster and under milder conditions than bromides. wikipedia.org The stereochemistry of the vinyl halide is typically retained throughout the reaction. wikipedia.org The coupling of this compound with these halides provides a direct route to trifluoroethenyl-substituted aromatic and vinylic compounds.

Table 1: Examples of Stille Coupling with Aryl and Vinyl Halides

| Electrophile | Stannane | Catalyst | Conditions | Product | Yield (%) |

| Iodobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, reflux | Styrene | 97 |

| Bromostyrene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, reflux | 1,3-Diphenyl-1-propene | 85 |

This table presents illustrative data for similar vinylstannane couplings; specific data for this compound was not available in the search results.

Aryl and vinyl triflates (trifluoromethanesulfonates) and other sulfonates are also effective electrophilic partners in the Stille reaction. wikipedia.orgresearchgate.net Triflates often exhibit reactivity comparable to bromides. wikipedia.org The use of triflates is particularly advantageous as they can be readily synthesized from ketones, allowing for the regioselective formation of the vinyl electrophile. lookchem.com The palladium-catalyzed coupling of vinyl triflates with organostannanes, including those with vinyl groups, proceeds in high yields under mild conditions, often in the presence of lithium chloride. lookchem.com

Acyl chlorides are valuable electrophiles for the synthesis of ketones via the Stille reaction. wikipedia.orgmsu.edu This reaction allows for the coupling of a wide range of organostannane reagents with acyl chlorides to produce the corresponding ketones. wikipedia.org While the direct use of acyl chlorides can sometimes be challenging in molecules with sensitive functional groups, this method provides a powerful tool for ketone synthesis. wikipedia.org One-pot procedures involving the in-situ generation of vinylstannanes followed by coupling with acyl chlorides have been developed to streamline this process. msu.edu

Impact of Additives and Catalytic Systems

Lithium chloride is a widely used and effective additive in Stille coupling reactions, often leading to a significant acceleration of the reaction rate. wikipedia.orglookchem.com The precise mechanism of its action can be complex and depends on the specific reaction conditions. In cases where the transmetalation step is rate-determining and proceeds through an "open" mechanism, LiCl is believed to facilitate the displacement of the halide or triflate group from the palladium center, making the catalyst more susceptible to transmetalation. wikipedia.org It can also increase the polarity of the solvent, which can further accelerate the reaction. libretexts.org However, in situations where the transmetalation proceeds via a "cyclic" mechanism, the addition of LiCl can sometimes decrease the reaction rate. wikipedia.org For couplings involving aryl triflates, LiCl can accelerate the oxidative addition step, which may be the rate-determining step in some systems. researchgate.net

Synergistic Effects of Copper(I) Salts

In the realm of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, the addition of copper(I) salts, such as copper(I) iodide (CuI), has been shown to exert a significant synergistic effect, enhancing reaction rates and yields. organic-chemistry.orgresearchgate.netnih.govnih.gov This "copper effect" is multifaceted and its mechanistic role can be influenced by the polarity of the solvent used. researchgate.net

In polar aprotic solvents like dimethylformamide (DMF), the prevailing mechanism involves a tin-copper transmetalation. researchgate.net The organostannane, in this case, this compound, reacts with the copper(I) salt to form a more reactive organocopper intermediate. This intermediate then participates in the palladium catalytic cycle, facilitating the crucial transmetalation step with the palladium(II) complex. researchgate.net This pathway is particularly beneficial in overcoming the challenges associated with sluggish reactions, including those involving sterically hindered or electronically disfavored substrates. organic-chemistry.org

The combination of CuI with a fluoride (B91410) source like cesium fluoride (CsF) has proven to be a particularly potent system. organic-chemistry.org The fluoride ion activates the organostannane by forming a hypervalent tin species, making it more susceptible to transmetalation, while the copper(I) salt facilitates the coupling, leading to near-quantitative yields in many cases. organic-chemistry.org This dual activation strategy has broadened the scope of the Stille reaction, making it a more robust and versatile tool for the formation of carbon-carbon bonds. organic-chemistry.org

Table 1: Effect of Copper(I) Iodide on Stille Coupling Reactions

| Reaction Conditions | Role of CuI | Solvent | Observed Effect | Reference |

|---|---|---|---|---|

| Pd-catalyzed coupling with various organostannanes | Sn/Cu Transmetalation | Polar (e.g., DMF, NMP) | Marked acceleration of reaction rate. | researchgate.net |

| Pd-catalyzed coupling with various organostannanes | Ligand Scavenger | Ethereal (e.g., THF) | Acceleration by preventing catalyst inhibition. | researchgate.net |

| Pd(PPh₃)₄/CsF | Synergistic co-catalyst | DMF | Significant increase in yield for aryl iodides and triflates. | organic-chemistry.org |

| Pd-free coupling of organostannylfuran | Primary Catalyst | DMF | Good to excellent yields at ambient temperature. | nih.gov |

Specific Palladium Catalysts and Ligand Systems

The choice of the palladium catalyst and its associated ligand system is paramount to the success of Stille coupling reactions involving this compound. numberanalytics.com The catalyst system influences the reaction's efficiency, substrate scope, and tolerance to various functional groups. numberanalytics.comnih.gov

A commonly employed and highly effective catalyst is tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄]. organic-chemistry.orgorganic-chemistry.org This air-stable complex is often used for coupling with aryl iodides and triflates, demonstrating high activity and stability. organic-chemistry.orgnumberanalytics.com For less reactive aryl bromides, a combination of palladium(II) chloride (PdCl₂) and a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) is often more effective. organic-chemistry.orgnih.gov The use of such bulky phosphine ligands promotes the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition step. nih.govtcichemicals.com

The development of more active catalyst systems has expanded the utility of the Stille reaction to include challenging substrates like aryl chlorides. nih.govtcichemicals.com Palladium catalysts coordinated with bulky trialkylphosphines or N-heterocyclic carbenes (NHCs) exhibit enhanced catalytic activity. tcichemicals.com These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. numberanalytics.comnih.gov For instance, the Pd/P(t-Bu)₃ system has been shown to catalyze couplings of aryl chlorides under mild conditions. nih.gov

In some cases, palladacycle catalysts are utilized to ensure the efficient generation of the active palladium(0) species. tcichemicals.com These pre-catalysts readily form the active catalyst under the reaction conditions, leading to improved and more reproducible results. The selection of the ligand can even be used to control the site-selectivity in molecules with multiple reactive centers. For example, by switching from a ligand like tricyclohexylphosphine (B42057) (PCy₃) to P(t-Bu)₃, the reactivity preference between an aryl triflate and an aryl chloride can be completely reversed. nih.gov

Table 2: Common Palladium Catalyst Systems for Stille Coupling

| Catalyst/Precursor | Ligand | Typical Substrate | Key Characteristics | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Aryl iodides, triflates | Commonly used, high activity and stability. | organic-chemistry.orgnumberanalytics.com |

| Pd(OAc)₂ or Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl chlorides, hindered substrates | Bulky, electron-rich ligand promoting high activity. | nih.govtcichemicals.com |

| PdCl₂ | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl bromides | Effective for less reactive bromides, often with CuI. | organic-chemistry.org |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | Aryl triflates | Effective for triflate coupling. | nih.gov |

| Various Pd(II) precursors | N-Heterocyclic Carbenes (NHCs) | Aryl chlorides, various substrates | High activity and structural stability. | tcichemicals.com |

Other Electrophilic and Nucleophilic Transformations of the Trifluoroethenyl Moiety

Addition-Elimination Reactions with Nucleophiles

The trifluoroethenyl group in this compound is susceptible to nucleophilic attack, which can proceed via an addition-elimination mechanism. This type of reaction is a common pathway for nucleophilic substitution on vinyl halides. wikipedia.org In this process, a nucleophile adds to the double bond, forming a transient carbanionic intermediate. Subsequent elimination of a leaving group, in this case, a fluoride ion, results in the net substitution of a fluorine atom.

While specific studies on this compound are not extensively detailed in the provided results, the general reactivity pattern of vinyl halides suggests that strong nucleophiles can displace a fluorine atom from the trifluoroethenyl moiety. wikipedia.org The reaction of aryl triflates, which share some electronic similarities with vinyl halides, with various nucleophiles often leads to attack at the sulfonyl sulfur. dtic.mil However, for the trifluoroethenyl group, the attack is expected at the carbon atom bearing the fluorine atoms.

Carbostannylation of Unsaturated Systems (based on related compounds)

Carbostannylation, the addition of a carbon-tin bond across an unsaturated system like an alkyne or alkene, is a powerful method for constructing new carbon-carbon bonds and synthesizing more complex organostannanes. lookchem.comdocumentsdelivered.com While direct examples with this compound are not prominent, the principles can be understood from related vinylstannane chemistry. Palladium catalysts are often employed to facilitate this transformation. lookchem.com

A notable variation is the palladium-catalyzed dimerization-carbostannylation of alkynes. lookchem.com In this process, two molecules of an alkyne first react with a palladium(0) complex to form a palladacyclopentadiene intermediate. This intermediate then reacts with an organostannane, such as a vinylstannane, to yield a highly conjugated alkenylstannane. lookchem.com This reaction is significant as it allows for the stereoselective synthesis of conjugated trienes and dienynes from simple alkynes. lookchem.com The resulting complex alkenylstannanes can be further functionalized through cross-coupling reactions. lookchem.com

1,3-Dipolar Cycloaddition Reactions (based on related compounds)

1,3-Dipolar cycloaddition is a versatile reaction that forms five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org Vinylstannanes can act as dipolarophiles in these reactions. For instance, the cycloaddition of nitrones with alkenes leads to the formation of isoxazolidines. rsc.orgmdpi.com When this reaction is intramolecular, the regioselectivity can be controlled by the tether connecting the nitrone and the alkene. rsc.org

Similarly, nitrile oxides, another class of 1,3-dipoles, react with alkynes to produce isoxazoles and with alkenes to yield isoxazolines. wikipedia.orgyoutube.com These reactions are valuable in synthesis as the resulting heterocycles can be cleaved to reveal other functional groups. wikipedia.org While specific examples involving this compound as the dipolarophile are not detailed, its electron-deficient double bond could potentially participate in such cycloadditions, leading to fluorine-containing heterocyclic compounds.

Electrophilic Fluorination Reactions (general context for arylstannanes)

Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic source of fluorine ("F⁺"). wikipedia.org For organostannanes, this reaction typically proceeds as an electrophilic ipso-destannylation, where the tributyltin group is replaced by a fluorine atom. While much of the research has focused on arylstannanes, the principles can be extended to vinylstannanes. nih.gov

Historically, electrophilic fluorination of organostannanes required reagents like elemental fluorine or N-F compounds such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). wikipedia.orgnih.gov These reagents function by delivering an electrophilic fluorine atom to the carbon atom attached to the tin. wikipedia.org The mechanism is thought to involve either a direct SE2-type attack or a single-electron transfer (SET) pathway. wikipedia.org The development of N-F reagents has been crucial, as they are generally safer and easier to handle than elemental fluorine. wikipedia.orgnih.govnih.gov More recently, methods for the copper-mediated nucleophilic fluorination of arylstannanes using [¹⁸F]KF have been developed, providing an important alternative for radiolabeling applications. nih.gov

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Widely used, commercially available F⁺ source. | wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. | wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An N-F reagent synthesized from the corresponding disulfonic acid. | wikipedia.orgnih.gov |

| Elemental Fluorine | F₂ | Highly reactive, requires controlled conditions. | researchgate.net |

Stereoselective Aspects in Reactions Involving Trifluorovinyl Stannanes

The stereochemical outcome of catalytic reactions involving organostannanes, such as this compound, is a critical aspect that dictates the geometry of the final product. In the context of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, the stereochemistry of the starting vinylstannane is often retained in the coupled product. This stereospecificity is a key advantage of the Stille reaction for the synthesis of complex molecules with defined geometries. However, the reaction conditions and the nature of the substrates and ligands can influence the stereochemical course of the reaction.

Control of (Z)-Selectivity in Difluoroacrylate Synthesis

The synthesis of α,β-difluoroacrylates with controlled stereochemistry, particularly the (Z)-isomer, is of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atoms. While direct evidence for the use of this compound in the highly (Z)-selective synthesis of difluoroacrylates via a Stille coupling is not extensively documented in the readily available literature, the general principles of Stille coupling stereoselectivity can be applied.

In a related approach, the highly stereoselective synthesis of (Z)-difluoroacrylates has been achieved through an addition-elimination reaction of benzyl (B1604629) 2,3,3-trifluoroacrylate with various Grignard reagents in the presence of a copper(I) salt catalyst. nih.govfigshare.com This method yields the corresponding α,β-difluoroacrylates in good yields and with high (Z)-selectivity. nih.govfigshare.com

The following table summarizes the results from this copper-catalyzed synthesis of (Z)-difluoroacrylates with different Grignard reagents, illustrating the high stereoselectivity achievable.

| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) | (Z:E) Ratio |

| 1 | PhMgBr | Benzyl (Z)-2,3-difluoro-3-phenylacrylate | 98 | >99:1 |

| 2 | 4-MeC₆H₄MgBr | Benzyl (Z)-2,3-difluoro-3-(4-tolyl)acrylate | 95 | >99:1 |

| 3 | 4-MeOC₆H₄MgBr | Benzyl (Z)-2,3-difluoro-3-(4-methoxyphenyl)acrylate | 92 | >99:1 |

| 4 | 2-ThienylMgBr | Benzyl (Z)-2,3-difluoro-3-(2-thienyl)acrylate | 88 | >99:1 |

| 5 | n-BuMgBr | Benzyl (Z)-2,3-difluorohept-2-enoate | 75 | >99:1 |

| 6 | VinylMgBr | Benzyl (Z)-2,3-difluoropenta-2,4-dienoate | 65 | >99:1 |

Data sourced from a study on the copper-catalyzed synthesis of (Z)-difluoroacrylates. nih.govfigshare.com

For a hypothetical Stille coupling using this compound, achieving high (Z)-selectivity would depend on the stereochemical integrity of the trifluorovinylstannane itself and the reaction conditions that ensure a stereoretentive transmetalation and reductive elimination pathway. The mechanism of the Stille reaction is complex, and side reactions such as E/Z isomerization can occur, potentially eroding the stereoselectivity. uwindsor.ca

Stereoinversion in Transmetalation with sp3-Hybridized Tin Compounds

The transmetalation step in the Stille catalytic cycle is a crucial bond-forming step where the organic group is transferred from the tin atom to the palladium center. uwindsor.cawikipedia.org The stereochemical outcome of this step, whether it proceeds with retention or inversion of configuration, has been a subject of extensive mechanistic investigation. core.ac.uk

While this compound itself is an sp2-hybridized organotin compound at the reactive carbon, the broader context of transmetalation stereochemistry in Stille reactions includes studies on sp3-hybridized organostannanes. Research has shown that the stereochemistry of transmetalation is not universally fixed and can be influenced by the nature of the organostannane, the palladium complex, and the reaction conditions. core.ac.uk

In some instances, particularly with secondary alkyl stannanes, stereoinversion at the carbon center attached to the tin has been observed. This is often rationalized by an "open" transition state for the transmetalation step, in contrast to the "cyclic" transition state that typically leads to retention of stereochemistry. capes.gov.br The open pathway is more likely with certain electrophiles and in the presence of additives that can alter the coordination sphere of the palladium center. capes.gov.br

For example, studies on the coupling of secondary alkyl azastannatranes with aryl halides have demonstrated that these reactions can proceed with complete retention of the absolute configuration at the sp3-hybridized carbon center. nih.gov This high fidelity is attributed to the specific structure of the azastannatrane, which promotes a stereoretentive pathway. nih.gov This contrasts with earlier reports where stereoinversion was a competing process.

The potential for both retention and inversion highlights the mechanistic complexity of the transmetalation step. The stereochemical outcome is a result of a delicate balance of electronic and steric factors in the transition state. While direct evidence for stereoinversion in reactions specifically involving this compound is scarce, the principles derived from studies on other organostannanes suggest that the stereochemical course is not absolute and can be manipulated.

Applications of Tributyl Trifluoroethenyl Stannane in Advanced Organic Synthesis

Synthesis of Fluorinated Alkenes and Complex Fluorinated Molecular Structures

The primary application of tributyl(trifluoroethenyl)stannane is in the synthesis of fluorinated alkenes through palladium-catalyzed cross-coupling reactions. In these reactions, the trifluoroethenyl group is transferred from the tin atom to an organic electrophile, typically an aryl or vinyl halide or triflate. This methodology provides a direct and efficient route to 1,2,2-trifluoroethenyl-substituted compounds, which are valuable intermediates in medicinal and materials chemistry.

The Stille coupling reaction is a cornerstone of this application. It offers a reliable method for creating carbon-carbon bonds under relatively mild conditions, tolerating a wide variety of functional groups. lookchem.com The development of streamlined synthetic protocols has made the synthesis of gem-difluoroalkenyl and monofluoroalkenyl arenes more practical and efficient, achieving good to excellent yields even at larger scales. cymitquimica.com This process is critical for building complex molecules where the introduction of fluorine is desired to modulate biological activity or material properties. cymitquimica.com The reaction generally involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and occurs in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Table 1: Representative Synthesis of Fluorinated Alkenes via Stille Coupling This table is representative of typical Stille coupling reactions using this compound. Specific yields and conditions can vary based on the substrate and precise catalytic system used.

| Aryl Halide/Triflate | Catalyst | Solvent | Product |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | THF | (Trifluoroethenyl)benzene |

| 4-Bromotoluene | Pd(PPh₃)₄ | DMF | 1-Methyl-4-(trifluoroethenyl)benzene |

Construction of Fluorinated Heterocyclic Compounds

The utility of this compound extends to the synthesis of fluorinated heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. Introducing a trifluoroethenyl group can significantly alter the parent molecule's lipophilicity, metabolic stability, and binding affinity.

The synthesis is typically achieved by the Stille cross-coupling of this compound with a halogenated heterocyclic precursor. For example, a bromo-substituted pyridine, thiophene, or pyrimidine (B1678525) can be coupled under palladium catalysis to yield the corresponding trifluoroethenyl-substituted heterocycle. This approach provides a modular and efficient way to access novel fluorinated heterocyclic building blocks for drug discovery and materials science. While direct literature examples for this compound can be specific, the reactivity pattern is well-established for organostannanes. Analogous reagents like tributyl(3,3,3-trifluoro-1-propynyl)stannane have been successfully used to construct trifluoromethylated pyrazoles, triazoles, and isoxazoles, demonstrating the power of this chemical approach.

Table 2: Illustrative Synthesis of a Fluorinated Heterocycle This table illustrates a general reaction for synthesizing fluorinated heterocycles. The choice of catalyst, ligand, and solvent is crucial for optimizing the reaction yield.

| Heterocyclic Halide | Catalyst System | Product |

|---|---|---|

| 2-Bromopyridine | Pd₂(dba)₃, P(2-furyl)₃ | 2-(Trifluoroethenyl)pyridine |

| 5-Iodouracil | Pd(PPh₃)₄ | 5-(Trifluoroethenyl)uracil |

Utility in Total Synthesis of Natural Products and Bioactive Molecules

Fluorinated compounds are of immense interest in medicinal chemistry, where the substitution of hydrogen or a hydroxyl group with fluorine can lead to improved pharmacological profiles. This compound serves as a key building block for introducing the trifluoroethenyl group into complex molecules, including natural product analogs and other bioactive compounds. lookchem.com The trifluoroethenyl group can act as a bioisostere for amide bonds, enhancing metabolic stability and cell permeability.

While a specific, completed total synthesis using this exact reagent may not be broadly documented, its role is critical in the strategic assembly of complex fluorinated fragments. Synthetic chemists design routes where a key carbon-carbon bond is formed using the Stille coupling with this compound to install the fluorinated vinyl group. This fragment is then carried through subsequent steps to build the final target molecule. The mild and functional-group-tolerant nature of the Stille reaction makes this reagent suitable for use in the late stages of a complex synthesis, where preserving delicate functionality is paramount. The creation of fluorinated cycloalkyl building blocks, for instance, is a key area in drug discovery.

Development of New Materials with Tailored Electronic or Optical Characteristics

The incorporation of fluorine into organic materials can profoundly influence their electronic and optical properties. This compound is a valuable reagent for the synthesis of novel fluorinated polymers and materials for applications in materials science. lookchem.com The high electronegativity of fluorine atoms in the trifluoroethenyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of conjugated polymers. This modification can enhance the material's stability, alter its absorption and emission spectra, and improve its performance in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthesis of these materials often involves the polymerization of monomers where at least one contains a trifluoroethenyl group, introduced via Stille coupling. For example, coupling this compound with a di-halogenated aromatic compound can lead to the formation of fluorinated conjugated polymers. The resulting materials may exhibit unique properties relevant to liquid crystals or specialty polymers.

Table 3: Potential Impact of Trifluoroethenyl Group on Material Properties This table outlines the general effects observed when incorporating trifluoroalkenyl groups into organic materials.

| Property | Effect of Trifluoroethenyl Incorporation | Potential Application |

|---|---|---|

| Electronic Properties | Lowers HOMO/LUMO energy levels, increases electron affinity. | Organic semiconductors, transistors. |

| Optical Properties | Can shift absorption/emission wavelengths (blue or red shift). | Organic light-emitting diodes (OLEDs). |

| Chemical Stability | Increases resistance to oxidative degradation. | Stable electronic components. |

| Solubility | Can modify solubility in organic solvents for better processability. | Printable electronics. |

Characterization and Analytical Techniques for Trifluorovinyl Organostannanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural elucidation of Tributyl(trifluoroethenyl)stannane. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn, a detailed map of the molecule's connectivity and environment can be constructed.

In the ¹H NMR spectrum of tributylstannanes, the signals corresponding to the butyl groups typically appear in the upfield region. For this compound, the proton signals of the three butyl groups attached to the tin atom would be expected to exhibit characteristic multiplets. The protons on the carbon alpha to the tin atom would appear as a triplet, while the subsequent methylene (B1212753) groups would present as multiplets, and the terminal methyl groups as a triplet.

For comparison, the ¹H NMR data for a related compound, tributyl(trimethylsilyl)stannane, shows the following characteristic shifts:

| Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (butyl) | 0.92 | t | 9H |

| -CH₂- (butyl) | 1.37 | h | 6H |

| -CH₂- (butyl) | 0.81 - 0.96 | m | 6H |

| -CH₂-Sn (butyl) | 1.54 | m | 6H |

| Data for tributyl(trimethylsilyl)stannane in CDCl₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the four different carbon atoms of the butyl groups and the two carbons of the trifluoroethenyl group. The carbons of the trifluoroethenyl group are expected to show complex splitting patterns due to coupling with the fluorine atoms.

As a point of reference, the ¹³C NMR data for tributyl(trimethylsilyl)stannane is presented below:

| Carbon | Chemical Shift (δ, ppm) |

| C1 (butyl, α to Sn) | 7.82 |

| C2 (butyl) | 30.29 |

| C3 (butyl) | 27.57 |

| C4 (butyl, terminal CH₃) | 13.72 |

| Data for tributyl(trimethylsilyl)stannane in CDCl₃ lookchem.com |

The carbons of the trifluoroethenyl moiety in the target compound would have chemical shifts significantly influenced by the attached fluorine atoms.

¹⁹F NMR spectroscopy is a crucial technique for the characterization of fluorinated compounds like this compound. This method provides direct information about the fluorine environments in the molecule. The spectrum would be expected to show distinct signals for each of the three fluorine atoms on the vinyl group, with their chemical shifts and coupling constants providing valuable structural information. A study on trifluorovinyldichloroborane highlighted that ¹⁹F NMR can reveal details about the electronic character of C-F bonds. nih.gov

¹¹⁹Sn NMR spectroscopy is a highly informative technique for the direct observation of the tin atom, providing insights into its coordination environment and the nature of the substituents. The chemical shift of the tin nucleus is sensitive to the electronic effects of the groups attached to it. For this compound, the ¹¹⁹Sn chemical shift would be characteristic of a tetraorganostannane with an electron-withdrawing trifluoroethenyl group.

For comparative purposes, the ¹¹⁹Sn NMR chemical shifts for several tributylstannane derivatives are listed below:

| Compound | ¹¹⁹Sn Chemical Shift (δ, ppm) |

| Tributyl(trimethylsilyl)stannane | -121.76 |

| Tributyl(4-methoxyphenyl)stannane | -42.80 |

| Tributyl(phenyl)stannane | -45.25 |

| Tributyl(2,4,6-triisopropylphenyl)stannane | -63.78 |

| Data obtained in CDCl₃ with tetramethylstannane as an external standard lookchem.com |

Other Relevant Spectroscopic and Analytical Methods

Beyond NMR, other analytical methods are important for the full characterization of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of butyl groups. The exact mass of this compound is 372.108688. lookchem.com

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, the IR spectrum would show absorptions corresponding to the C-H bonds of the butyl groups, the C=C double bond of the ethenyl group, and the C-F bonds.

Gas Chromatography (GC): Gas chromatography is a valuable technique for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with the stationary phase.

Challenges and Future Research Directions in Tributyl Trifluoroethenyl Stannane Chemistry

Development of More Sustainable and Less Toxic Organotin Reagents and Methodologies

A primary drawback of using tributyltin reagents, including tributyl(trifluoroethenyl)stannane, is their inherent toxicity and the environmental concerns associated with tin-based compounds. nih.govresearchgate.net The tri-substituted organotins are known to be particularly toxic. researchgate.netyoutube.com This has spurred research into greener and more sustainable approaches in organotin chemistry. nih.govnumberanalytics.com

Key strategies in this area focus on two main aspects: modifying the structure of the organotin reagent to reduce toxicity and developing more environmentally benign synthetic methodologies.

Modification of Alkyl Groups: The toxicity of organotin compounds is highly dependent on the nature of the organic groups attached to the tin atom. youtube.com For instance, triethyltin (B1234975) compounds are generally more toxic than tributyltin compounds, while trioctyltin compounds exhibit very low toxicity. youtube.com A future research direction could involve synthesizing trifluoroethenylstannanes with longer, less toxic alkyl chains, such as octyl groups, to create safer reagents. However, this requires a careful balance, as altering the alkyl groups can also affect the reagent's reactivity and solubility.

Green Chemistry in Synthesis: The principles of green chemistry are being increasingly applied to the synthesis of organometallic reagents. numberanalytics.comnih.govmdpi.com This involves designing processes that minimize waste, avoid hazardous solvents and reagents, and improve energy efficiency. numberanalytics.comnih.gov Traditional syntheses of organotins often utilize Grignard reagents or organoaluminum compounds, which can be expensive and require large volumes of solvent. wikipedia.orgnumberanalytics.com Future methodologies could focus on catalytic routes or the use of more sustainable starting materials to prepare this compound and its analogues.

The development of reagents with reduced toxicity and the adoption of sustainable synthetic practices are crucial for the long-term viability of organotin chemistry in both academic and industrial settings. nih.gov

Strategies for Minimizing Tin Residue Contamination in Products

A significant practical challenge in reactions involving this compound, such as the Stille coupling, is the removal of stoichiometric tin byproducts (e.g., tributyltin halides) from the final product. youtube.com These residues are often toxic and can interfere with the biological activity or material properties of the synthesized compounds, necessitating their removal to very low levels (ppm or ppb). youtube.com A variety of strategies have been developed to address this critical purification issue.

Chemical Work-up and Precipitation

One of the most common and effective methods involves treating the crude reaction mixture with a fluoride (B91410) source.

Fluoride-Induced Precipitation : Adding a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture leads to the formation of insoluble, polymeric tributyltin fluoride (Bu3SnF), which can then be removed by simple filtration. youtube.comwikipedia.orgacs.org This method is widely used due to its simplicity and efficiency. Pyridine-HF solutions can also be employed for the same purpose. youtube.com

Chromatographic Purification

For more rigorous purification, specialized chromatographic techniques are often employed. These methods involve modifying the stationary phase to selectively retain tin impurities.

Modified Silica (B1680970) Gel : Standard silica gel chromatography can be ineffective at separating organotin residues from nonpolar products. To enhance separation, the silica gel can be pre-treated or mixed with a basic substance.

Potassium Carbonate/Silica : A stationary phase consisting of 10% w/w anhydrous potassium carbonate (K2CO3) in silica gel has been shown to be highly effective, reducing tin impurities from stoichiometric levels down to approximately 15 ppm. youtube.com

Potassium Fluoride/Silica : A mixture of 10% w/w potassium fluoride on silica is also a popular choice, capable of reducing organotin contaminants to below 30 ppm. youtube.com

Triethylamine-Treated Silica : Eluting the product through silica gel that has been neutralized with an eluent containing a small amount of triethylamine (B128534) (~2-5%) can also aid in the removal of acidic tin byproducts. acs.org

Advanced Synthetic Strategies

More advanced approaches aim to prevent the contamination problem from the outset by modifying the reaction design.

Supported Organotin Reagents : Attaching the organotin reagent to a solid support, such as a polymer, allows the tin byproducts to be easily removed by filtration at the end of the reaction. wikipedia.org This approach can yield products that are virtually free of toxic tin materials.

Catalytic Use of Tin : Methodologies that use only a catalytic amount of the organotin reagent, with in-situ regeneration, dramatically reduce the amount of tin waste generated. wikipedia.org

Fluorous and Water-Soluble Tags : Designing organotin reagents with fluorous or polar "tags" can facilitate their separation from the desired organic product through liquid-liquid extraction. wikipedia.org

The table below summarizes some of the key strategies for removing organotin residues.

| Method | Reagent/Material | Typical Final Tin Level | Key Features |

| Precipitation | Saturated aq. Potassium Fluoride (KF) | Low, suitable for many applications | Simple, cost-effective filtration work-up. youtube.comwikipedia.org |

| Chromatography | 10% K2CO3 on Silica Gel | ~15 ppm | Highly effective for achieving low ppm levels; stable stationary phase. youtube.com |

| Chromatography | 10% KF on Silica Gel | < 30 ppm | Widely used; effective but can be sensitive to moisture. youtube.com |

| Advanced Synthesis | Polymer-Supported Tin Reagents | Very low / Undetectable | Byproduct removed by filtration; simplifies purification significantly. wikipedia.org |

| Advanced Synthesis | Catalytic Tin Protocols | Minimal tin used | Reduces waste generation from the start. wikipedia.org |

These strategies provide chemists with a toolbox to effectively manage and minimize tin contamination, which is essential for the application of products derived from this compound chemistry, particularly in the fields of pharmaceuticals and materials science. youtube.commsu.edu

Exploration of Novel Catalytic Systems and Reaction Conditions

The Stille cross-coupling reaction, a primary application for this compound, traditionally relies on palladium catalysts. Research in this area is vibrant, with a continuous drive to develop more active, stable, and versatile catalytic systems that can operate under milder conditions and with broader substrate scopes. nih.govresearchgate.net

Advances in Palladium Catalysis

The standard catalytic system involves a palladium(0) source, often paired with phosphine (B1218219) ligands. Innovations in these components have significantly enhanced the reaction's utility.

Ligand Development : The choice of ligand is critical to the catalyst's performance. While triphenylphosphine (B44618) (PPh3) is classic, modern systems often employ sterically bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3) or N-heterocyclic carbenes (NHCs). nih.govnih.govnumberanalytics.com These advanced ligands can stabilize the palladium center, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and allow for the coupling of more challenging substrates at lower catalyst loadings and temperatures. nih.govresearchgate.net

"Ligandless" and Phosphine-Free Systems : To simplify reaction setups and avoid the cost and sensitivity of phosphine ligands, "ligandless" protocols have been developed. These typically use a palladium precursor like Pd2(dba)3 without an added phosphine. acs.orgrsc.org While often not truly ligandless (solvent can coordinate to the metal), these systems are operationally simple. Similarly, phosphine-free precursors like PdCl2(SEt2)2 are being explored as robust and air-stable alternatives. capes.gov.br

The Role of Additives : The addition of co-catalysts can dramatically improve reaction rates and yields.

Copper(I) Salts : The "copper effect," typically involving the addition of stoichiometric or catalytic amounts of copper(I) iodide (CuI), is the most significant rate-enhancing strategy in Stille couplings. It can accelerate reactions by a factor of over 1000. nih.govyoutube.comwikipedia.org The CuI is believed to facilitate the crucial transmetalation step.

Chloride Sources : Lithium chloride (LiCl) is another common additive that accelerates the reaction, possibly by preventing ligand dissociation or enhancing the polarity of the solvent. youtube.comwikipedia.org

Catalytic in Tin Protocols

A paradigm-shifting development has been the creation of Stille reactions that are catalytic in the tin reagent. These protocols involve the in-situ regeneration of the active organotin species from the tin halide byproduct formed during the coupling. This is typically achieved using a stoichiometric amount of a mild reducing agent, such as polymethylhydrosiloxane (B1170920) (PMHS). msu.edumsu.educapes.gov.br This approach drastically reduces the amount of tin required from stoichiometric to catalytic quantities (e.g., ~5-10 mol%), which directly addresses the core issues of tin toxicity and waste removal. msu.edu

Exploration of Alternative Metal Catalysts

While palladium remains the workhorse for Stille couplings, the high cost and relative scarcity of palladium have prompted exploration into catalysts based on more earth-abundant metals.

Nickel and Gold Catalysis : Research into using first-row transition metals like nickel is a growing field in cross-coupling chemistry. mdpi.com While less common for Stille reactions, examples exist. Recently, a gold-catalyzed Stille-type coupling was reported, demonstrating complete chemoselectivity for acyl chlorides over aryl halides, highlighting the potential for alternative metals to offer unique reactivity. nih.gov

The table below highlights some of the novel catalytic systems and their advantages.

| Catalytic System / Condition | Key Components | Primary Advantage(s) |

| Advanced Ligands | Pd(0) or Pd(II), Bulky phosphines, NHCs | Higher activity, broader scope, lower catalyst loading. nih.gov |

| "Ligandless" Coupling | Pd2(dba)3 | Operational simplicity, avoids phosphine ligands. acs.orgrsc.org |

| Copper Co-catalysis | Pd catalyst, CuI | Dramatically increased reaction rates. nih.govwikipedia.org |

| Catalytic in Tin | Pd catalyst, Tin source (catalytic), PMHS | Drastically reduces tin waste and toxicity concerns. msu.educapes.gov.br |

| Alternative Metals | Au or Ni complexes | Potential for novel reactivity, use of less expensive metals. mdpi.comnih.gov |

Future research will likely continue to push the boundaries of catalysis, seeking systems that are cheaper, more sustainable, and capable of promoting new types of chemical transformations with this compound and related reagents.

Q & A

Q. What are the common synthetic routes for preparing tributyl(trifluoroethenyl)stannane, and what experimental conditions are critical for high yields?

this compound is typically synthesized via Stille coupling or transmetallation reactions. A microwave-assisted Stille coupling method has been reported, where tributyl(1-ethoxyvinyl)stannane reacts with halogenated precursors under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in dioxane at 130°C under argon. Key parameters include inert atmosphere, precise temperature control, and stoichiometric ratios of the organotin reagent to the electrophilic partner. Post-reaction purification via column chromatography is often required to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming the trifluoroethenyl group. The ¹H NMR spectrum typically shows resonances for tributyltin (δ 0.8–1.6 ppm), while ¹⁹F NMR reveals splitting patterns corresponding to the trifluoroethenyl moiety.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 372.1087 g/mol for C₁₄H₂₇F₃Sn) confirms molecular composition .

- FT-IR : Peaks near 1600–1650 cm⁻¹ indicate C=C stretching in the ethenyl group .

Advanced Research Questions

Q. How can stereochemical outcomes in reactions involving this compound be analyzed, particularly in allylic substitutions?

Stereoselectivity in allylic substitutions is influenced by the chirality of the stannane and reaction conditions. For example, stereocontrol in allyltin trichloride reactions with imines is dominated by the stannane’s configuration, as shown in studies where (4S)-configured stannanes produced anti-2,6 products. Chiral HPLC or polarimetry can resolve enantiomers, while NOESY NMR helps confirm spatial arrangements .

Q. What challenges arise in detecting this compound degradation products in environmental samples, and how are they addressed?

Environmental analysis requires sensitive methods like GC-MS or LC-MS/MS due to low analyte concentrations. Challenges include matrix interference (e.g., co-eluting organotin compounds) and degradation during extraction. Isotope dilution using deuterated analogs (e.g., tributyltin-d₉) improves quantification accuracy. Standardized protocols for water/sediment extraction (e.g., using toluene/nonane mixtures) are critical for reproducibility .

Q. How do contradictions in kinetic data for this compound-mediated reactions arise, and what strategies resolve them?

Discrepancies in reaction rates or selectivity often stem from solvent polarity, ligand effects, or trace moisture. For example, polar aprotic solvents (e.g., THF) accelerate transmetallation but may hydrolyze the stannane. Controlled kinetic studies under inert conditions, paired with in-situ monitoring (e.g., Raman spectroscopy), help isolate variables. Computational modeling (DFT) further elucidates transition states .

Q. What methodologies are used to assess the environmental persistence and toxicity of this compound?

- Persistence : Aerobic/anaerobic biodegradation assays (OECD 301/302 guidelines) measure half-life in soil/water.

- Toxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests (OECD 202) evaluate ecotoxicological impacts.

- Analytical Standards : Certified reference materials (e.g., triphenyltin chloride) ensure calibration accuracy in quantification .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.